7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate
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Overview
Description
7,7-Dimethylbicyclo[221]heptan-1-yl sulfurochloridate is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate typically involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-1-ol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol+SOCl2→7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction Reactions: Reduction can lead to the formation of sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH₃), alcohols (ROH), or thiols (RSH) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of corresponding amines, ethers, or thioethers.
Oxidation: Formation of sulfonates or sulfoxides.
Reduction: Formation of sulfides.
Scientific Research Applications
7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets include nucleophilic centers in organic molecules, and the pathways involve substitution and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl methanesulfonyl chloride
- 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl methanamine hydrochloride
- 7,7-Dimethylbicyclo[2.2.1]heptan-2-one
Uniqueness
7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate is unique due to its specific reactivity with nucleophiles and its potential applications in various fields. Its bicyclic structure provides stability and distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
62060-23-5 |
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Molecular Formula |
C9H15ClO3S |
Molecular Weight |
238.73 g/mol |
IUPAC Name |
1-chlorosulfonyloxy-7,7-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15ClO3S/c1-8(2)7-3-5-9(8,6-4-7)13-14(10,11)12/h7H,3-6H2,1-2H3 |
InChI Key |
XAGWUEKADIFAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)OS(=O)(=O)Cl)C |
Origin of Product |
United States |
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